Product packaging for 1-(4-methyl-1H-pyrazol-1-yl)acetone(Cat. No.:CAS No. 1170037-69-0)

1-(4-methyl-1H-pyrazol-1-yl)acetone

Cat. No.: B3376025
CAS No.: 1170037-69-0
M. Wt: 138.17 g/mol
InChI Key: IVGDSBGXRIJHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 1-Substituted Pyrazoles in Heterocyclic Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov This structural motif is a cornerstone in heterocyclic chemistry, largely due to the diverse reactivity and broad spectrum of biological activities exhibited by its derivatives. nih.govallresearchjournal.comorientjchem.org The pyrazole (B372694) ring itself is a stable aromatic system, but the presence of substituents on the nitrogen and carbon atoms dramatically influences its chemical properties and applications. pharmaguideline.com

1-Substituted pyrazoles, in particular, are a significant class of these heterocycles. The substitution at the N1 position is a key synthetic handle that allows for the introduction of a wide array of functional groups, thereby modulating the molecule's steric and electronic properties. pharmaguideline.com This versatility has made 1-substituted pyrazoles privileged scaffolds in medicinal chemistry and materials science. nih.govtandfonline.com The synthesis of these compounds is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a monosubstituted hydrazine (B178648), or via [3+2] cycloaddition reactions. mdpi.com The ability to readily alkylate or arylate the NH group of the pyrazole ring further expands the accessible chemical space. pharmaguideline.com

The substitution pattern on the pyrazole ring dictates its reactivity. For instance, the N1-substituent can influence the ease of electrophilic substitution at the C4 position, which is a common site for functionalization. pharmaguideline.com Furthermore, the nature of the N1-substituent can impact the coordination properties of the pyrazole, leading to the formation of various metal complexes with applications in catalysis and materials science. pharmaguideline.com

Significance of Acetone-Functionalized Pyrazole Architectures in Chemical Research

The incorporation of an acetone (B3395972) moiety onto the pyrazole core, specifically at the N1 position to form a 1-(pyrazol-1-yl)acetone derivative, introduces a versatile ketone functional group. This carbonyl group serves as a reactive site for a multitude of organic transformations, making these molecules valuable building blocks in organic synthesis. For example, the ketone can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, and reductive aminations, allowing for the construction of more complex molecular architectures.

The presence of the acetone functionality also imparts specific electronic and steric characteristics to the pyrazole ring system. These features can be crucial for the molecule's interaction with biological targets or its performance as a ligand in coordination chemistry. Research has shown that pyrazole derivatives containing ketone functionalities are of significant interest due to their potential pharmacological activities. nih.gov The methylene (B1212753) group connecting the pyrazole ring and the carbonyl group can also be a site for further functionalization.

The synthesis of acetone-functionalized pyrazoles often involves the N-alkylation of a pyrazole with a haloacetone, such as chloroacetone (B47974) or bromoacetone. ekb.eg This straightforward synthetic route provides access to a wide range of derivatives with varying substitution patterns on the pyrazole ring.

Rationale for Comprehensive Academic Investigation of 1-(4-methyl-1H-pyrazol-1-yl)acetone

The specific compound, this compound, warrants a detailed academic investigation due to the unique combination of its structural features. The presence of a methyl group at the C4 position of the pyrazole ring, in conjunction with the N1-acetone substituent, offers a distinct steric and electronic profile compared to its unsubstituted or differently substituted analogs.

A comprehensive study of this molecule would involve a thorough characterization of its physicochemical properties and a detailed analysis of its spectroscopic data. This foundational knowledge is essential for understanding its reactivity and potential applications. The investigation into its synthesis would likely focus on optimizing reaction conditions to achieve high yields and purity.

Furthermore, exploring the reactivity of both the pyrazole ring and the acetone moiety would unveil its potential as a versatile intermediate in the synthesis of more complex heterocyclic systems. For instance, the methyl group at C4 can influence the regioselectivity of further electrophilic substitution reactions on the pyrazole ring. The ketone functionality provides a handle for elaboration into a variety of other functional groups, paving the way for the creation of novel compounds with potential applications in medicinal chemistry, agrochemicals, or materials science. A thorough investigation would provide valuable insights for the design and synthesis of new pyrazole-based compounds with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B3376025 1-(4-methyl-1H-pyrazol-1-yl)acetone CAS No. 1170037-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-3-8-9(4-6)5-7(2)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGDSBGXRIJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Methyl 1h Pyrazol 1 Yl Acetone and Its Analogs

Strategic Approaches to the C-N Bond Formation in 1-(4-methyl-1H-pyrazol-1-yl)acetone Synthesis

The crucial step in the synthesis of this compound is the formation of the C-N bond between the N1 atom of the 4-methylpyrazole (B1673528) ring and the acetyl group. Research in this area is twofold: refining established protocols and inventing entirely new reaction sequences.

Optimisation of Existing Synthetic Pathways

The traditional synthesis of this compound involves the direct N-alkylation of 4-methylpyrazole with an acetone (B3395972) equivalent, such as chloroacetone (B47974) or bromoacetone, in the presence of a base. While effective, this method is often plagued by long reaction times, the use of hazardous solvents, and the formation of byproducts. Modern optimization strategies aim to overcome these limitations.

Key areas of optimization include the use of alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and improve yields, as seen in the synthesis of related pyrazoline derivatives. excli.de Furthermore, the application of phase-transfer catalysis (PTC) can enhance reaction rates and enable the use of more environmentally benign biphasic solvent systems. Flow chemistry offers another avenue for optimization, providing superior control over reaction parameters, enhancing safety, and allowing for scalable production.

MethodBaseSolvent SystemConditionsKey Advantages
Conventional K₂CO₃, NaHDMF, Acetonitrile (B52724)80-120 °C, 12-24 hWell-established, simple setup
Microwave-Assisted K₂CO₃Ethanol, Water100-150 °C, 5-30 minRapid heating, reduced time, higher yields excli.de
Phase-Transfer Catalysis NaOH, K₂CO₃Toluene/WaterRT - 60 °C, 2-8 hAvoids hazardous solvents, milder conditions
Flow Chemistry Immobilized BaseEthyl Acetate100-140 °C, <10 min residence timeHigh throughput, improved safety and control

This table presents representative data for N-alkylation of pyrazoles, illustrating comparative advantages of different methodologies.

Development of Novel Cascade and Multicomponent Reactions

While direct alkylation is effective, constructing the pyrazole (B372694) ring and introducing the N-substituent in a single, streamlined operation via cascade or multicomponent reactions (MCRs) represents a more elegant and atom-economical approach. nih.gov These methods are particularly powerful for generating libraries of diverse analogs.

One such advanced strategy involves a one-pot, four-step cascade sequence starting from tertiary propargylic alcohols and para-tolylsulfonohydrazide, which can selectively produce 1,3,5- and 3,4,5-substituted pyrazoles. nih.gov Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have also been developed for the synthesis of substituted pyrroles, and similar principles are being explored for pyrazole synthesis. organic-chemistry.org These MCRs offer significant advantages by minimizing purification steps and reducing chemical waste. iupac.org For instance, a hypothetical MCR for a this compound analog could involve the condensation of hydrazine (B178648), a β-keto ester, and an aldehyde in a single pot.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Three-Component Pyrazolone, Aldehyde, KetonePyrrolidine-BzOH salt, Toluene, 110 °C1,3-Diarylallylidene Pyrazolones acs.org
Four-Component Terminal Alkyne, Hydrazine, CO, Aryl IodidePalladium catalystPyrazole/Isoxazole Derivatives organic-chemistry.org
Cascade Reaction Tertiary Propargylic Alcohol, SulfonohydrazideFeCl₃, BaseSubstituted Pyrazoles nih.gov
Three-Component Hydrazine Hydrate, Ethyl Acetoacetate, AldehydeCetyltrimethylammonium Bromide (CTAB), WaterTetrasubstituted Pyrazoles thieme-connect.com

This table summarizes various multicomponent and cascade reactions used to synthesize diverse pyrazole cores.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The transition from stoichiometric reagents to catalytic systems is a major focus in modern organic synthesis. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the efficient and selective synthesis of this compound and its derivatives.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-N bonds. While traditionally used for N-arylation (e.g., Buchwald-Hartwig amination), these methods can be adapted for the synthesis of N-alkyl pyrazoles. A modern approach involves the cross-coupling of ketones or aldehydes, via their N-tosylhydrazone derivatives, with various partners in transition-metal-catalyzed reactions. nih.govresearchgate.net

Copper-catalyzed reactions are also prominent. For example, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a broad range of pyrazole derivatives. organic-chemistry.orgnih.gov Mechanistic studies on Cu(II)-mediated tautomerization during pyrazole-nitrile coupling reactions are paving the way for more controlled and efficient syntheses. rsc.org Metal-mediated N-N bond formation offers another, less common, but powerful route to the pyrazole core. rsc.org

Metal CatalystReaction TypeSubstratesKey FeaturesReference
Palladium Four-Component CouplingAlkyne, Hydrazine, CO, Aryl IodideForms pyrazole ring under ambient CO pressure organic-chemistry.org
Copper Aerobic Oxidative Cyclizationβ,γ-Unsaturated HydrazonesUses O₂ as the terminal oxidant nih.gov
Ruthenium Acceptorless Dehydrogenative Coupling1,3-Diols, ArylhydrazinesHigh selectivity, releases H₂ and water as byproducts organic-chemistry.org
Iron Propargylic Substitution CascadeTertiary Propargylic AlcoholsCatalyzes the initial step in a cascade to pyrazoles nih.gov

This table highlights selected transition metal-catalyzed reactions for the synthesis of pyrazole derivatives.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a vital tool for asymmetric synthesis and for avoiding the cost and toxicity associated with some metal catalysts. researchgate.net In the context of pyrazole chemistry, organocatalysts are enabling the synthesis of complex and chiral molecules.

For example, cinchona alkaloid-derived primary amines have been successfully employed to catalyze the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding products with high enantioselectivity. beilstein-journals.org In another example, a simple pyrrolidine (B122466) salt was used to catalyze a three-component reaction to access allylidene pyrazolones. acs.org These methods showcase the potential of organocatalysis to construct highly functionalized pyrazole analogs that would be difficult to access through traditional means.

OrganocatalystReaction TypeSubstratesProduct FeatureReference
Pyrrolidine-BzOH Salt Three-Component Double CondensationPyrazolone, Aldehyde, KetoneDiastereoselective synthesis of allylidene pyrazolones acs.org
Cinchona Alkaloid Derivative Asymmetric Michael AdditionPyrazolin-5-one, α,β-Unsaturated KetoneHigh enantioselectivity (up to 98.5% ee) beilstein-journals.org
Glycerol CondensationDiketone, HydrazineServes as a green, organocatalytic medium researchgate.net

This table illustrates the application of organocatalysts in the synthesis of complex pyrazole derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to reduce environmental impact. nih.govunibo.it The synthesis of this compound and its analogs is an area where these principles can be effectively applied.

A primary focus is the replacement of hazardous organic solvents with greener alternatives. mdpi.com Water is an ideal green solvent, and numerous methods for pyrazole synthesis in aqueous media, often facilitated by surfactants like CTAB, have been reported. thieme-connect.com The use of alternative energy sources, such as microwave excli.de and ultrasonic irradiation, aligns with green chemistry goals by reducing energy consumption and shortening reaction times. researchgate.net

Green PrincipleTraditional MethodGreener AlternativeAdvantage
Solvent Choice DMF, ChloroformWater, Ethanol, GlycerolReduced toxicity and environmental impact thieme-connect.commdpi.com
Energy Efficiency Conventional heating (hours)Microwave, Ultrasound (minutes)Drastically reduced reaction times and energy use excli.deresearchgate.net
Atom Economy Stepwise synthesis with isolationsOne-pot multicomponent reactionsHigher efficiency, less waste nih.gov
Reagent Use Stoichiometric baseCatalytic amounts of metal or organocatalystReduced waste, higher turnover number thieme-connect.com

This table contrasts traditional and green approaches in the synthesis of pyrazole derivatives.

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, posing environmental and safety concerns. Consequently, significant research has been directed towards developing syntheses in alternative media, such as water, or under solvent-free conditions. These green chemistry approaches are increasingly being applied to the synthesis of pyrazole derivatives.

Solvent-free synthesis, often facilitated by techniques like grinding or ball milling, represents a particularly sustainable approach. researchgate.netresearchgate.net This mechanochemical method involves the reaction of starting materials in the absence of a bulk solvent, which can lead to shorter reaction times, cleaner reaction profiles, and higher yields. researchgate.net For instance, the synthesis of pyrazolidin-3-one (B1205042) derivatives has been successfully achieved by grinding a hydrazine with an acrylate (B77674) in a ball mill, a method that is both easy and environmentally benign. researchgate.net Another solvent-free technique involves microwave irradiation, which can be combined with catalysts to facilitate reactions like the cyclization and acetylation of chalcones to form N-acetyl pyrazolines in high yields. koreascience.kr

Aqueous synthesis offers another environmentally friendly alternative. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While the direct synthesis of this compound in purely aqueous media is not extensively documented, methodologies for related pyrazoles often employ aqueous or semi-aqueous systems. For example, the synthesis of substituted pyrazoles can be carried out in solvent mixtures like methanol (B129727) and water. orgsyn.org The use of phase-transfer catalysts can also facilitate reactions between water-insoluble organic reactants and aqueous reagents, a technique that has been used to improve the synthesis of tris(pyrazolyl)borate (Tp) ligands, which are structurally related to pyrazole compounds.

MethodologyKey FeaturesCatalyst/ConditionsTypical Starting MaterialsReference
Solvent-Free Grinding/Ball MillingReduced solvent waste, shorter reaction times, easy workup, high efficiency.Base-catalyzed; mechanochemical energy.Hydrazines and α,β-unsaturated carbonyls or acrylates. researchgate.netresearchgate.net
Microwave-Assisted Solvent-Free SynthesisRapid heating, high yields, environmentally benign.Fly-ash:H2SO4 catalyst; microwave irradiation.Chalcones, hydrazine hydrate, acetic anhydride. koreascience.kr
Aqueous/Semi-Aqueous SynthesisUses non-toxic, inexpensive water as a solvent.Often requires co-solvents like methanol; reactions at room temperature.Hydrazines and β-nitrostyrenes or other carbonyl compounds. orgsyn.org

Atom Economy and Waste Minimization Strategies

Atom economy and waste minimization are central tenets of green chemistry that guide the design of efficient synthetic routes. jetir.org Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. jetir.orgorganic-chemistry.org Syntheses with high atom economy are inherently more efficient and generate less waste.

Strategies to improve atom economy in pyrazole synthesis often focus on cycloaddition and condensation reactions where most, if not all, atoms of the reactants are utilized. organic-chemistry.orgnih.gov For example, the [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, promoted by an inexpensive copper catalyst with air as the oxidant, exhibits high atom and step economy. organic-chemistry.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, are also excellent examples of atom-economical processes. nih.gov

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The ability to selectively modify the core structure of this compound is essential for creating analogs with tailored properties. This can be achieved by targeting either the pyrazole ring or the acetone side chain.

Regioselective Functionalization at the Pyrazole Ring

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is critical when functionalizing the pyrazole ring, which has multiple reactive sites. The N1-substituted 4-methylpyrazole ring in the target compound has two primary sites for further electrophilic substitution: the C3 and C5 positions.

The classic Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-diketone, is a foundational method where regioselectivity can be controlled by the choice of reactants and conditions. jetir.orgorganic-chemistry.org For instance, using unsymmetrical diketones with substituted hydrazines can lead to mixtures of isomers, but the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in favor of one isomer. organic-chemistry.org

Post-synthesis functionalization of the pre-formed pyrazole ring is also a powerful strategy. A variety of methods have been developed for the regioselective introduction of substituents onto the pyrazole core. For example, a regioselective route to C3-hydroxyarylated pyrazoles has been developed through the reaction of pyrazole N-oxides with arynes under mild conditions. nih.gov One-pot procedures have also been devised for preparing highly functionalized pyrazoles, where the chemo- and regioselectivity can be influenced by the reaction protocol. nih.gov A stepwise approach to the same target compounds sometimes yields different isomers, highlighting the subtle but critical effect of reaction conditions on the regioselective outcome. nih.gov

Reaction TypeReagents & ConditionsPosition FunctionalizedKey OutcomeReference
Condensation1,3-Diketones + Arylhydrazines in DMAcC3 and C5Highly regioselective synthesis of 1,3,4,5-substituted pyrazoles. organic-chemistry.org
One-Pot CondensationActive methylene (B1212753) reagent, isothiocyanate, substituted hydrazineC3, C4, C5Versatile synthesis of highly functionalized pyrazoles; outcome depends on protocol. nih.gov
Aryne ReactionPyrazole N-oxides + ArynesC3Regioselective C3-hydroxyarylation. nih.gov
C-F Activation4-(trifluoromethyl)aniline, 4-methylpyrazole, KOHN1Synthesis of N-aryl tris(4-methyl-pyrazol-1-yl)methane derivatives. mdpi.com

Controlled Derivatization of the Acetone Moiety

The acetone moiety of this compound offers a reactive handle for a wide range of chemical transformations. The carbonyl group (C=O) and the adjacent alpha-protons on the methyl group are the primary sites for derivatization.

Condensation reactions are a common strategy to modify the acetone side chain. For example, the carbonyl group can react with various nucleophiles. A reported synthesis of pyrazolo-methylenehydrazono-thiazole derivatives begins with a pyrazole-4-formyl precursor, which undergoes a condensation reaction with a hydrazinecarbothioamide. ekb.eg This resulting intermediate is then cyclized by reacting with compounds like chloroacetone or ethyl bromoacetate (B1195939) to form complex thiazole (B1198619) derivatives. ekb.eg This illustrates how the carbonyl functionality can serve as a platform for building more elaborate structures.

The alpha-protons of the acetone's methyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the alpha-position. While not specifically documented for this compound, this is a fundamental reaction of ketones. For instance, the synthesis of various enones often starts with a ketone which is reacted with formaldehyde (B43269) (or its equivalent) and an amine base (Mannich reaction) to introduce a new carbon-carbon bond. rsc.org Such strategies could be applied to introduce alkyl, aryl, or other functional groups to the acetone side chain, leading to a diverse range of derivatives.

Spectroscopic and Crystallographic Investigations of 1 4 Methyl 1h Pyrazol 1 Yl Acetone

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 1-(4-methyl-1H-pyrazol-1-yl)acetone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon resonances and offers insights into the molecule's conformation and dynamic behavior.

The ¹H NMR spectrum in a common solvent like CDCl₃ would be expected to show distinct signals for the pyrazole (B372694) ring protons, the methyl group on the ring, the methylene (B1212753) protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic environment of each nucleus. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 (pyrazole) ~7.4 -
H-5 (pyrazole) ~7.3 -
C-3 (pyrazole) - ~138
C-4 (pyrazole) - ~115
C-5 (pyrazole) - ~128
4-CH₃ (on pyrazole) ~2.1 ~9
N-CH₂ ~4.9 ~58
C=O - ~203

Note: These are representative values based on similar structures and may vary depending on experimental conditions.

To definitively assign these resonances and understand the through-bond and through-space connectivities, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For instance, a cross-peak between the H-3 and H-5 protons of the pyrazole ring, if any long-range coupling exists, or more importantly, it would confirm the absence of coupling to the isolated methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to link the proton signals for the pyrazole ring (H-3, H-5), the ring methyl (4-CH₃), the methylene (N-CH₂), and the acetyl methyl (CO-CH₃) to their corresponding carbon signals (C-3, C-5, 4-CH₃, N-CH₂, CO-CH₃).

The N-CH₂ protons to the pyrazole ring carbons (C-5 and potentially C-3) and the carbonyl carbon (C=O).

The acetyl methyl protons (CO-CH₃) to the carbonyl carbon (C=O) and the methylene carbon (N-CH₂).

The pyrazole ring methyl protons (4-CH₃) to C-4 and C-5 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information on the preferred conformation of the acetone (B3395972) side chain relative to the pyrazole ring. For example, a NOE between the N-CH₂ protons and the H-5 proton of the pyrazole ring would suggest a specific spatial arrangement.

The bond connecting the methylene group to the pyrazole nitrogen (N1) and the bond between the methylene and carbonyl groups allow for rotational freedom. At room temperature, this rotation is typically fast on the NMR timescale. However, at lower temperatures, this rotation might slow down sufficiently to be observed.

Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, could be used to determine the energy barrier to rotation around the N-CH₂ bond. If the rotation were slow enough, one might observe decoalescence of signals or the appearance of distinct conformers. By analyzing the coalescence temperature and the chemical shift difference of the exchanging sites, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies would provide valuable quantitative data on the molecule's flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its constituent parts.

Table 2: Representative Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
C-H stretching (pyrazole ring) 3100-3150 Medium Medium
C-H stretching (aliphatic) 2900-3000 Medium Strong
C=O stretching (ketone) 1715-1730 Strong Medium
C=N stretching (pyrazole ring) 1580-1620 Medium Strong
C=C stretching (pyrazole ring) 1500-1550 Medium Strong
CH₂ scissoring 1450-1470 Medium Medium
CH₃ bending 1360-1380 Strong Medium

The most prominent band in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone group. The pyrazole ring would exhibit characteristic C=C and C=N stretching vibrations. The aliphatic C-H stretching and bending modes from the methyl and methylene groups would also be clearly identifiable.

Comparing the vibrational spectra of this compound in different phases (gas, liquid/solution, and solid) can reveal information about intermolecular interactions. In the solid state, for instance, crystal packing forces and potential weak hydrogen bonds (e.g., C-H···O) could lead to shifts in vibrational frequencies, particularly for the C=O stretching mode, compared to the gas phase where the molecule is isolated. Computational modeling, such as Density Functional Theory (DFT), is often used to calculate theoretical vibrational frequencies, which can aid in the precise assignment of experimental spectra and in understanding how conformational changes affect the vibrational modes. researchgate.net

High-Resolution Mass Spectrometry for Precise Compositional Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₁₀N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its chemical formula.

Electron ionization (EI) is a common technique that can also provide information about the molecule's structure through its fragmentation pattern. The fragmentation of this compound would likely proceed through several characteristic pathways.

Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure / Loss Expected m/z (Nominal)
[C₇H₁₀N₂O]⁺ Molecular Ion (M⁺) 138
[C₆H₇N₂O]⁺ Loss of •CH₃ 123
[C₄H₅N₂]⁺ 4-methyl-1H-pyrazolyl cation 81
[C₃H₃N₂]⁺ Pyrazolyl cation (after loss of CH₃) 67

Fragmentation Pathway Analysis and Mechanistic Interpretation

The most likely initial cleavages would be alpha-cleavages adjacent to the carbonyl group of the acetone moiety. This could result in the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetonyl radical (•CH₂COCH₃) to form the 4-methyl-1H-pyrazol-1-yl cation.

A proposed fragmentation pathway is detailed below:

Formation of the Molecular Ion: C₇H₁₀N₂O + e⁻ → [C₇H₁₀N₂O]•+ (m/z = 138)

Alpha-Cleavage:

Loss of a methyl radical: [C₇H₁₀N₂O]•+ → [C₆H₇N₂O]⁺ + •CH₃ (m/z = 123)

Loss of an acetonyl radical: [C₇H₁₀N₂O]•+ → [C₄H₅N₂]⁺ + •CH₂COCH₃ (m/z = 81)

Further Fragmentation of the Pyrazole Ring: The [C₄H₅N₂]⁺ ion (m/z = 81) could undergo further fragmentation, characteristic of pyrazole rings, such as the loss of a neutral molecule of hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN), leading to smaller fragment ions.

A table summarizing the predicted major fragments is provided below.

m/z Proposed Fragment Fragmentation Step
138[C₇H₁₀N₂O]•+Molecular Ion
123[C₆H₇N₂O]⁺Loss of •CH₃
81[C₄H₅N₂]⁺Loss of •CH₂COCH₃
54[C₃H₂N]⁺Loss of HCN from m/z 81
43[C₂H₃O]⁺Acylium ion from cleavage

It is important to note that this pathway is theoretical and awaits experimental verification through high-resolution mass spectrometry.

Isotopic Pattern Verification

The verification of the isotopic pattern for the molecular ion of this compound would provide further confirmation of its elemental composition. The natural isotopic abundances of carbon (¹³C) and nitrogen (¹⁵N) would lead to observable M+1 and M+2 peaks in the mass spectrum.

The expected isotopic distribution for the molecular ion [C₇H₁₀N₂O]•+ can be calculated based on the natural abundances of the isotopes of its constituent elements.

Isotope Natural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.98
²H0.02
¹⁴N99.63
¹⁵N0.37
¹⁶O99.76
¹⁷O0.04
¹⁸O0.20

Based on these abundances, the theoretical relative intensities of the isotopic peaks for the molecular ion are presented in the following table.

Peak Relative Intensity (%)
M (m/z 138)100
M+1 (m/z 139)~8.0
M+2 (m/z 140)~0.5

Experimental observation of this isotopic pattern would lend strong support to the assigned molecular formula.

Single-Crystal X-ray Diffraction Analysis of this compound

A search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, the following sections are based on general principles and data from closely related structures.

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. While lacking a strong hydrogen bond donor, the pyrazole ring nitrogens and the carbonyl oxygen are potential hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the supramolecular assembly. Furthermore, π-π stacking interactions between the pyrazole rings of adjacent molecules could also contribute to the stability of the crystal lattice. The presence of the methyl group on the pyrazole ring may influence the type and geometry of these stacking interactions.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have significant impacts on the physical properties of a solid. A related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has been shown to exhibit polymorphism. mdpi.com This suggests that this compound may also be capable of forming different polymorphs under various crystallization conditions. The formation of different polymorphs would likely arise from different arrangements of the molecules in the crystal lattice, leading to variations in intermolecular interactions.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility, particularly when crystallizing from solvents that can act as hydrogen bond donors or acceptors. A systematic screening of crystallization conditions would be necessary to investigate the potential for both polymorphism and pseudopolymorphism in this compound.

Computational and Theoretical Studies on 1 4 Methyl 1h Pyrazol 1 Yl Acetone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic makeup and energetic properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Geometric and Electronic Properties

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometries and predicting a wide range of electronic properties with a good compromise between accuracy and computational expense. researchgate.net

For 1-(4-methyl-1H-pyrazol-1-yl)acetone, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the initial step in a computational investigation. researchgate.net This level of theory is well-suited for determining the ground-state geometry, bond lengths, and bond angles of the molecule. The results of such a calculation would provide a detailed three-dimensional structure of the molecule, which is crucial for understanding its steric and electronic properties.

Furthermore, DFT calculations can yield valuable information about the electronic distribution within the molecule. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

A hypothetical table of DFT-calculated electronic properties for this compound, based on typical values for similar pyrazole (B372694) derivatives, is presented below.

PropertyHypothetical Calculated Value
Total Energy-495.0 Hartree
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 Debye

These values are illustrative and based on calculations for similar pyrazole-containing molecules. Actual values would require a specific DFT calculation for this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for energetic properties. However, their high computational cost often limits their application to smaller molecules.

For this compound, high-accuracy ab initio calculations could be employed to refine the energetic data obtained from DFT. For instance, single-point energy calculations using a method like CCSD(T) on the DFT-optimized geometry can provide a "gold standard" value for the molecule's electronic energy. These high-level calculations are particularly important for obtaining accurate reaction energies and activation barriers in theoretical studies of chemical reactivity. The use of complete basis set (CBS) methods can further improve the accuracy of these calculations by extrapolating to the limit of an infinitely large basis set. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the acetone (B3395972) substituent attached to the pyrazole ring means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Identification of Stable Conformers and Transition States

A systematic conformational search would be necessary to identify the stable conformers of this compound. This can be achieved by systematically rotating the rotatable bonds, specifically the C-N bond connecting the pyrazole ring to the acetone group and the C-C bond of the acetone moiety. For each starting geometry, a full geometry optimization would be performed to locate the nearest local minimum on the potential energy surface.

The relative energies of the identified stable conformers would then be calculated to determine their populations at a given temperature. The transition states connecting these conformers can also be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The energy of these transition states provides the activation energy for the conformational changes.

A hypothetical representation of the relative energies of possible conformers is shown in the table below.

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)
A00.0
B1801.2
Transition State (A↔B)~903.5

Dihedral angle refers to the C-C-N-N bond. These are illustrative values.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule and provide insights into its dynamic behavior. tandfonline.com

For this compound, an MD simulation, likely performed in a solvent to mimic realistic conditions, would allow for the sampling of a wide range of conformations. researchgate.net Analysis of the MD trajectory can reveal the most populated conformational states and the frequency of transitions between them. This information complements the static picture provided by the potential energy surface scan and can be particularly useful for understanding how the molecule might behave in a biological or solution-phase environment. eurasianjournals.com

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: The calculation of vibrational frequencies is a standard output of a DFT frequency calculation. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectrum with an experimental infrared or Raman spectrum, one can assign the observed bands to specific molecular motions. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

NMR Spectra: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the magnetic shielding tensors of the atoms in a molecule, which can then be converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). nih.gov These predicted NMR spectra can be a powerful tool for structural elucidation. nih.gov

A hypothetical comparison of experimental and calculated spectroscopic data for a related pyrazole derivative is shown below to illustrate the expected accuracy.

Spectroscopic DataExperimental ValueCalculated Value (DFT)
C=O Stretch (IR)1715 cm⁻¹1725 cm⁻¹
¹H NMR (pyrazole ring)7.5 ppm7.6 ppm
¹³C NMR (carbonyl)205 ppm203 ppm

These are representative values for a pyrazole-containing ketone and not specific to this compound.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.govresearchgate.net By optimizing the molecular geometry and then calculating the magnetic shielding tensors, a theoretical spectrum can be generated.

For this compound, the simulated ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole ring, the methyl group attached to the ring, the methylene (B1212753) bridge, and the terminal methyl group of the acetone moiety. For instance, in a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the pyrazole ring protons appear as singlets around 7.25-7.50 ppm, and the methyl group protons on the pyrazole ring are observed as a singlet further upfield, around 2.05 ppm. mdpi.com The methylene protons adjacent to the pyrazole nitrogen in this compound would likely appear as a singlet, with its chemical shift influenced by the electronegativity of the nitrogen atom and the carbonyl group. The protons of the acetone's methyl group would be expected to be the most upfield singlet.

Similarly, the ¹³C NMR spectrum can be predicted, providing chemical shift values for each unique carbon atom. The carbonyl carbon of the acetone group would be the most downfield signal, typically appearing in the range of 200-210 ppm. The carbons of the pyrazole ring would have distinct shifts based on their electronic environment, as would the methyl and methylene carbons. Comparing these theoretical values with experimental data is crucial for confirming the molecular structure. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H (Pyrazole Ring, C3-H)~7.5s
H (Pyrazole Ring, C5-H)~7.3s
CH₂ (Methylene Bridge)~5.0s
CH₃ (on Pyrazole Ring)~2.1s
CH₃ (on Acetone)~2.2s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carbonyl)~205
C (Pyrazole Ring, C5)~140
C (Pyrazole Ring, C3)~130
C (Pyrazole Ring, C4)~115
CH₂ (Methylene Bridge)~55
CH₃ (on Acetone)~28
CH₃ (on Pyrazole Ring)~10

Theoretical Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. Theoretical frequency calculations can predict the vibrational modes of this compound. These calculations are typically performed at the same level of theory as the geometry optimization. derpharmachemica.com The resulting theoretical frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental data. derpharmachemica.com

Key vibrational modes for this compound include:

C=O Stretching: A strong, characteristic band for the ketone carbonyl group is expected in the region of 1700-1750 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations of the pyrazole ring are typically observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. derpharmachemica.commdpi.com

C=C and C=N Stretching: The pyrazole ring will exhibit characteristic stretching vibrations for its double bonds in the 1400-1600 cm⁻¹ range. mdpi.com

CH₃ and CH₂ Bending: Bending (scissoring, rocking, wagging, and twisting) vibrations for the methyl and methylene groups will appear at lower frequencies, typically below 1465 cm⁻¹. derpharmachemica.com

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretching (Aromatic)3000 - 3100Medium
C-H Stretching (Aliphatic)2850 - 3000Medium-Strong
C=O Stretching (Ketone)1700 - 1750Strong
C=C / C=N Stretching (Pyrazole Ring)1400 - 1600Medium-Strong
CH₂/CH₃ Bending1350 - 1465Medium

Analysis of Chemical Reactivity and Reaction Mechanisms

Computational methods are instrumental in understanding the chemical reactivity and potential reaction pathways of a molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. derpharmachemica.com

For this compound, the HOMO is likely to be distributed over the electron-rich pyrazole ring, while the LUMO is expected to be localized primarily on the carbonyl group of the acetone moiety. This suggests that the pyrazole ring would be the site of electrophilic attack, while the carbonyl carbon would be susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. derpharmachemica.com

Reaction Pathway Elucidation and Energy Profiles

Theoretical calculations can be used to map out the potential energy surface for a chemical reaction involving this compound. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. mdpi.com

For instance, the reaction of the enolate of this compound with an electrophile could be modeled. Computational studies could determine the preferred site of reaction and the stereochemical outcome by comparing the activation energies of different possible pathways. Similarly, reactions at the pyrazole ring can be investigated. Studies on related pyrazole systems have explored their reactions with various reagents, providing a basis for understanding the likely reactivity of the title compound. dntb.gov.uasioc-journal.cn

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the physical properties and supramolecular chemistry of a compound.

Hydrogen Bonding Networks

While this compound does not have a classic hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor. The pyridinic nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the carbonyl group are both potential sites for hydrogen bonding with donor molecules, such as water or alcohols. nih.gov

π-Stacking and Dispersion Interactions

The pyrazole ring in this compound is an aromatic system, making it capable of engaging in π-stacking interactions. These interactions occur between the electron-rich π-systems of adjacent pyrazole rings. The geometry of these interactions can vary, broadly categorized as face-to-face, parallel-displaced, or T-shaped (edge-to-face). Computational models, particularly those based on Density Functional Theory (DFT), are employed to calculate the interaction energies and equilibrium geometries of these π-stacked dimers.

For instance, studies on related pyrazole derivatives often reveal parallel-displaced π-stacking arrangements in their crystal structures. nih.gov In such an arrangement, the centroid-to-centroid distance between the pyrazole rings is a key parameter. Quantum chemical calculations for similar aromatic systems have shown that these distances typically range from 3.5 to 4.1 Å. researchgate.netutexas.edu The interaction energy associated with π-stacking is a composite of electrostatic and dispersion contributions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact.

For pyrazole derivatives, Hirshfeld surface analysis often reveals a high percentage of H···H, C···H, and N···H contacts, underscoring the importance of van der Waals forces and weaker hydrogen bonds in the crystal packing. nih.gov The fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of all intermolecular contacts, with distinct spikes corresponding to specific interaction types.

To illustrate the typical findings from such analyses, the following tables present hypothetical data based on computational studies of analogous pyrazole compounds.

Table 1: Representative Parameters for π-Stacking Interactions in Pyrazole Derivatives

Interaction ParameterTypical Calculated Value
Centroid-to-Centroid Distance3.5 - 4.1 Å
Interplanar Angle0° - 10°
Slip Angle15° - 30°
Interaction Energy-2 to -5 kcal/mol
This table presents typical values derived from computational studies on various pyrazole-containing compounds and is for illustrative purposes.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hypothetical Pyrazole Derivative Crystal Structure

Contact TypePercentage Contribution
H···H40 - 60%
C···H / H···C10 - 20%
N···H / H···N5 - 15%
O···H / H···O5 - 15%
Others< 5%
This table provides an example of the distribution of intermolecular contacts for a pyrazole derivative, as would be determined by Hirshfeld surface analysis. The exact percentages can vary based on the specific substituents and crystal packing.

Exploration of 1 4 Methyl 1h Pyrazol 1 Yl Acetone As a Ligand and Building Block

Coordination Chemistry of 1-(4-methyl-1H-pyrazol-1-yl)acetone

The presence of both a pyrazole (B372694) ring and a carbonyl group in this compound allows for diverse modes of interaction with metal centers. The nitrogen atoms of the pyrazole ring can act as Lewis bases, donating electron pairs to form coordinate bonds, while the oxygen atom of the acetone (B3395972) moiety presents an additional potential coordination site. This dual functionality enables the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a wide array of metal complexes with varied structural and electronic properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and composition.

While specific research on the synthesis and detailed structural characterization of metal complexes exclusively with this compound is limited in publicly available literature, general principles from the coordination chemistry of pyrazole-based ligands can be inferred. For instance, studies on related acylpyrazolone ligands demonstrate their ability to form stable complexes with a range of transition metals, lanthanides, and actinides. These complexes often exhibit well-defined geometries, which can be determined using single-crystal X-ray diffraction.

Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing these complexes. In IR spectroscopy, a shift in the stretching frequency of the C=O bond upon coordination can confirm the involvement of the acetone oxygen in bonding. Similarly, changes in the chemical shifts of the pyrazole protons in ¹H NMR spectra provide evidence of coordination through the nitrogen atoms.

Investigation of Ligand Binding Modes and Coordination Geometries

The binding mode of this compound to a metal center is influenced by several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. As a potentially bidentate N,O-donor ligand, it can form a stable five-membered chelate ring with a metal ion.

Alternatively, it can act as a monodentate ligand, coordinating through one of the pyrazole nitrogen atoms, leaving the acetone group uncoordinated. This mode of coordination is often observed in the presence of other competing ligands or when steric hindrance prevents chelation. Furthermore, the pyrazole ring can act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The coordination geometry around the metal center in these complexes can vary significantly. Octahedral, tetrahedral, and square planar geometries are commonly observed for transition metal complexes, contingent on the metal's oxidation state, coordination number, and the ligand field stabilization energy. For example, studies on related pyrazole derivatives have shown the formation of tetrahedral zinc(II) complexes and square planar or octahedral copper(II) and nickel(II) complexes. sdiarticle4.com

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescription
Monodentate (N-donor)Coordination occurs through one of the nitrogen atoms of the pyrazole ring.
Bidentate (N,O-donor)Chelation involving a pyrazole nitrogen and the carbonyl oxygen.
Bridging (N,N'-donor)The pyrazole ring bridges two metal centers.

Electronic and Magnetic Properties of Novel Coordination Compounds

The electronic properties of coordination compounds derived from this compound are of significant interest. The interaction between the ligand and the metal d-orbitals leads to a splitting of their energies, which can be probed by UV-Vis spectroscopy. dalalinstitute.com The position and intensity of the d-d electronic transitions provide information about the coordination geometry and the ligand field strength. Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, can also be observed.

The magnetic properties of these complexes are determined by the number of unpaired electrons in the metal's d-orbitals. dalalinstitute.com Paramagnetic complexes, containing unpaired electrons, are attracted to a magnetic field, and the magnitude of this attraction, known as the magnetic susceptibility, can be measured to determine the effective magnetic moment. This value can help to distinguish between different possible geometries, such as high-spin and low-spin octahedral complexes. dalalinstitute.com For instance, a d⁶ metal ion in an octahedral field can have four unpaired electrons (high-spin) or no unpaired electrons (low-spin), leading to vastly different magnetic behaviors. dalalinstitute.com

Application in Catalysis

The metal complexes of pyrazole-based ligands have emerged as promising catalysts for a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the pyrazole ring allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.

Development of Homogeneous Catalysts

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of this compound have the potential to act as homogeneous catalysts for a range of reactions. The ligand can influence the catalytic cycle by stabilizing the metal center, modulating its reactivity, and influencing the stereochemistry of the products.

While specific examples of homogeneous catalysis using complexes of this compound are not extensively documented, the broader class of pyrazole-containing ligands has been successfully employed in various catalytic C-C coupling reactions. nih.gov The design of chiral pyrazole ligands has also led to the development of enantioselective catalysts for asymmetric synthesis. nih.gov The accessibility of the metal center and the electronic environment created by the ligand are key factors in determining the efficiency of these catalysts.

Design of Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. Metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts. This can be achieved by anchoring the ligand or the pre-formed complex onto materials such as silica (B1680970), alumina, or polymers.

The resulting heterogeneous catalysts can combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. The porous nature of the support can also influence the catalytic process by providing a specific microenvironment for the reaction. Although the direct application of this compound in this context is yet to be widely reported, the principles of catalyst heterogenization are well-established and could be readily applied to its metal complexes.

Utilisation as a Building Block in Complex Chemical Architectures

The unique combination of a reactive acetyl group and a coordinating pyrazole ring within this compound makes it a promising candidate for the construction of sophisticated chemical structures. Its bifunctionality allows for a variety of synthetic transformations, paving the way for novel materials with tailored properties.

Synthesis of Polymeric and Supramolecular Materials

The presence of the acetone moiety in this compound offers a reactive handle for polymerization reactions. For instance, the methyl group alpha to the carbonyl can be deprotonated to form an enolate, which can then participate in aldol-type condensation polymerizations. This could lead to the formation of novel polymers with pyrazole units pendant to the main chain. Such polymers could exhibit interesting thermal properties and the potential for post-polymerization modification of the pyrazole ring.

Furthermore, the pyrazole ring itself, with its nitrogen atoms, can act as a hydrogen bond donor and acceptor, facilitating the formation of supramolecular assemblies. Research on pyrazole-containing molecules has demonstrated their ability to form well-defined supramolecular structures through hydrogen bonding and π-π stacking interactions. researchgate.nettandfonline.comresearchgate.net While direct studies on this compound are limited, the general principles of supramolecular chemistry suggest its potential in forming gels, liquid crystals, or other ordered non-covalent structures.

A new class of biologically active polyazomethines based on pyrazole moieties has been synthesized through polycondensation, highlighting the utility of the pyrazole core in forming stable polymeric chains. tandfonline.com This suggests that this compound, after suitable modification to introduce appropriate functional groups, could be a valuable monomer for such polymers.

Table 1: Potential Polymerization Reactions of this compound Derivatives

Polymerization TypeCo-monomer/InitiatorPotential Polymer Structure
Aldol (B89426) CondensationSelf-condensation or with a dialdehydePolyketone with pendant pyrazole groups
Knoevenagel CondensationActivated methylene (B1212753) compoundsVinyl polymers with pyrazole side chains
Polyazomethine FormationDiamines (after modification of the acetyl group)Poly(schiff base) with pyrazole units

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyrazole moiety is a well-established ligand in coordination chemistry and has been successfully incorporated into numerous MOFs. digitellinc.comrsc.orgacs.org The nitrogen atoms of the pyrazole ring in this compound can coordinate to metal centers, making it a potential building block for new MOF architectures. The 4-methyl group provides steric bulk that can influence the resulting framework topology, while the acetone group could either be a non-coordinating pendant arm or be modified to introduce additional coordinating sites.

For example, bis-pyrazole ligands have been used to construct Co(II) MOFs with architectures ranging from 2D grids to 3D diamondoid networks. acs.org This demonstrates the versatility of the pyrazole unit in forming diverse and functional MOF structures. While direct synthesis of MOFs using this compound has not been reported, its potential as a ligand is scientifically plausible.

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers built from organic monomers linked by strong covalent bonds. The construction of COFs requires building blocks with specific geometries and reactive functional groups that can undergo condensation reactions to form the framework. While this compound in its current form may not be an ideal COF precursor, it could be chemically modified to introduce suitable functionalities. For example, the acetyl group could be transformed into a more reactive aldehyde or a boronic acid group, which are commonly used in COF synthesis.

Advanced Materials Science Applications

The potential of this compound extends beyond its role as a structural component to its use as a precursor for materials with specific functions.

Precursors for Functional Organic Materials

The functionalization of the pyrazole ring through transition-metal-catalyzed C-H activation is a powerful tool for creating complex organic molecules. researchgate.netnih.gov This methodology could be applied to this compound to introduce various substituents, leading to a library of derivatives with tailored electronic and photophysical properties. These derivatives could find applications as organic light-emitting diodes (OLEDs), sensors, or components in photovoltaic devices. The inherent thermal stability of the pyrazole ring is an advantageous property for such applications.

Components in Hybrid and Composite Materials

Hybrid and composite materials, which combine organic and inorganic components, often exhibit synergistic properties. This compound, with its ability to coordinate to metal ions via the pyrazole ring, could be used to modify the surface of inorganic nanoparticles or to act as a coupling agent in organic-inorganic hybrid materials. For instance, it could be used to functionalize silica or titania surfaces, imparting new properties to the inorganic material.

The synthesis of a pyrazole-based microporous organic polymer that can support silver nanoparticles demonstrates the potential of pyrazole-containing materials in creating stable hybrid systems for applications such as catalysis and gas capture. researchgate.net This highlights a promising avenue for the future exploration of this compound in the development of advanced composite materials.

Table 2: Potential Functional Materials Derived from this compound

Material ClassSynthetic StrategyPotential Application
Luminescent MaterialsC-H functionalization to introduce chromophoresOrganic Light-Emitting Diodes (OLEDs)
ChemosensorsModification to include receptor sitesSelective ion or molecule detection
Catalytic SupportsImmobilization on inorganic nanoparticlesHeterogeneous catalysis
Hybrid PhotovoltaicsIncorporation into perovskite or dye-sensitized solar cellsSolar energy conversion

Future Research Directions and Outlook in Pyrazole Acetone Chemistry

Emerging Synthetic Strategies for Precision Control

The synthesis of pyrazole (B372694) derivatives is moving beyond traditional cyclocondensation reactions. nih.govresearchgate.net While classical methods, such as the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remain fundamental, the demand for efficiency, sustainability, and precise molecular control is driving the adoption of novel strategies. nih.govresearchgate.net

Future research will likely focus on:

Green Chemistry Protocols: The use of environmentally benign solvents like water, and recyclable catalysts such as nano-ZnO, is gaining traction. mdpi.comresearchgate.net These methods not only reduce the environmental impact but also offer benefits like shorter reaction times and higher yields. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates compared to conventional heating, leading to the rapid production of pyrazole libraries for screening. researchgate.net

Catalytic Innovations: The development of novel catalysts, including silver-catalyzed reactions and bifunctional Lewis acid-base systems, allows for highly regioselective and efficient synthesis under mild conditions. mdpi.com

Flow Chemistry: Automated flow synthesis systems, like the one dubbed 'RoboChem', enable precise control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, purity, and scalability for pyrazole derivatives. sciencedaily.com

Synthetic StrategyDescriptionKey Advantages for Pyrazole-Acetone ChemistryReference
Nano-ZnO CatalysisCondensation reactions using zinc oxide nanoparticles as a catalyst.High efficiency (yields up to 95%), short reaction times, environmentally friendly, easy work-up. nih.govmdpi.com
Microwave-Assisted SynthesisUtilizing microwave irradiation to heat reaction mixtures.Drastically reduced reaction times, potential for solvent-free conditions, improved yields. researchgate.netresearchgate.net
Silver-Catalyzed HeterocyclizationEmploying a silver catalyst (e.g., AgOTf) for the reaction of components like trifluoromethylated ynones and hydrazines.High regioselectivity, rapid reactions at room temperature, excellent yields (up to 99%). mdpi.com
Automated Flow SynthesisContinuous reaction process in a tube or pipe reactor, often computer-controlled.Superior control over reaction conditions, enhanced safety, easy scalability, real-time optimization. sciencedaily.com

Application of Advanced Characterization Techniques

The unambiguous structural confirmation of pyrazole derivatives like 1-(4-methyl-1H-pyrazol-1-yl)acetone is crucial, especially given their tautomeric nature. nih.gov While standard techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry are routine, future research will increasingly rely on a combination of more sophisticated analytical and computational methods for a deeper understanding of molecular structure and behavior. researchgate.netuobaghdad.edu.iqjocpr.com

Key advanced techniques include:

2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for providing unambiguous evidence of pyrazole structures, especially in determining the specific isomer formed during synthesis. researchgate.net

Single-Crystal X-ray Diffraction: This method provides definitive proof of a molecule's three-dimensional structure in the solid state, which is critical for understanding intermolecular interactions and confirming the structure of novel derivatives. mdpi.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds with high accuracy. researchgate.net

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable. eurasianjournals.com They are used to predict molecular structures, electronic properties, and spectroscopic data, which helps to interpret experimental results and understand the stability of different pyrazole tautomers. eurasianjournals.comresearchgate.net Molecular dynamics simulations further allow for the exploration of the dynamic behavior of these molecules. eurasianjournals.com

TechniqueInformation Gained for Pyrazole-Acetone DerivativesReference
2D NMR (e.g., HMBC)Provides unambiguous structural assignment and confirms connectivity between atoms, resolving isomerism. researchgate.net
Single-Crystal X-ray DiffractionDetermines the precise 3D arrangement of atoms and molecules in a crystal, confirming stereochemistry and polymorphism. mdpi.comresearchgate.net
Density Functional Theory (DFT)Predicts molecular geometry, electronic structure, reactivity sites, and spectroscopic properties to support experimental findings. eurasianjournals.comresearchgate.netnih.gov
Molecular Dynamics (MD) SimulationsExplores the conformational space and dynamic behavior of molecules over time, providing insight into their flexibility and interactions. eurasianjournals.comresearchgate.net

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules, including pyrazole-acetone derivatives. youtube.com These computational tools can analyze vast datasets to identify patterns and make predictions far more quickly than human researchers. sciencedaily.comresearchgate.net

The integration of AI and ML is expected in several key areas:

Accelerated Discovery: ML algorithms can build Quantitative Structure-Property Relationship (QSPR) models to predict the properties of novel, unsynthesized pyrazole compounds, such as crystalline density or biological activity. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates.

Retrosynthesis Planning: AI-powered tools can propose efficient, multi-step synthetic pathways for complex target molecules. openreview.net By encoding entire reaction pathways, these systems can navigate the vast combinatorial space to find shorter and more practical routes than traditional methods. openreview.net

Reaction Optimization: Autonomous systems, combining robotics and AI, can perform and analyze thousands of reactions to determine the optimal conditions for a given chemical transformation, maximizing yield and minimizing waste. sciencedaily.com

Interpretable Models: The development of interpretable ML algorithms, such as those that create heat maps to visualize how molecular substructures influence predicted yields, can provide chemists with actionable insights for rational molecular design. nih.gov

AI/ML ApplicationFunction in Pyrazole-Acetone ChemistryPotential ImpactReference
Property Prediction (QSPR)Predicts physical, chemical, or biological properties of new pyrazole derivatives before synthesis.Accelerates the discovery of high-performing materials and drug candidates. researchgate.net
AI-Driven RetrosynthesisGenerates and optimizes entire synthetic routes for target molecules like this compound.Faster, cheaper, and more efficient development of synthetic plans. openreview.net
Autonomous Synthesis RobotsUses ML algorithms to autonomously perform and optimize chemical reactions in real-time.Greatly accelerates reaction optimization, leading to higher yields and purity. sciencedaily.com
Interpretable ML ModelsProvides visual feedback on which parts of a molecule contribute positively or negatively to a desired property (e.g., reaction yield).Enables rational design of new molecules with improved properties. nih.gov

Broader Scope of Applications in Emerging Technologies

While the pharmaceutical and agrochemical industries have been the primary beneficiaries of pyrazole chemistry, future research is poised to expand the application of derivatives like this compound into new technological domains. researchgate.netresearchgate.net The unique electronic and structural properties of the pyrazole ring make it a versatile scaffold for advanced materials.

Emerging application areas include:

Materials Science: Pyrazole derivatives are being explored as ligands for creating metal complexes with specific catalytic, magnetic, or optical properties. For example, tris(pyrazolyl)methane ligands are used to create complexes for catalysis and biomedical applications. mdpi.com

Corrosion Inhibition: The ability of pyrazole compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors, a property of significant industrial importance. researchgate.net

Organic Dyes: The UV-active nature of many pyrazole derivatives makes them interesting candidates for use as dye molecules in various technological applications. researchgate.net

Organic Electronics: The tunable electronic properties of the pyrazole ring suggest potential for their use in organic light-emitting diodes (OLEDs), sensors, or other electronic components, although this area is still nascent.

Emerging Application AreaRole of the Pyrazole-Acetone ScaffoldResearch FocusReference
Materials Science (Ligand Design)Acts as a scaffold for building tridentate ligands (e.g., tris(pyrazolyl)methane) for metal coordination.Development of novel catalysts and biomedical imaging agents. mdpi.com
Corrosion InhibitionForms a protective layer on metal surfaces to prevent corrosion.Designing highly effective, environmentally friendly corrosion inhibitors for industrial use. researchgate.net
Functional DyesThe pyrazole core acts as a chromophore that can be functionalized to tune color and properties.Creating new dyes for textiles, printing, and optical data storage. researchgate.net
AgrochemicalsServes as the core structure for molecules with fungicidal or herbicidal activity.Discovery of new, more effective, and safer agricultural products. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1-(4-methyl-1H-pyrazol-1-yl)acetone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 4-methyl-1H-pyrazole with acetone derivatives. A common approach uses a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF) under reflux conditions. Catalyst selection (e.g., phase-transfer catalysts) and temperature control (60–80°C) significantly impact yield, with optimal purity achieved via column chromatography .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign signals for the pyrazole ring (δ 7.2–7.5 ppm for aromatic protons) and acetone methyl groups (δ 2.1–2.3 ppm).
  • LC-MS: Confirm molecular ion peaks at m/z 153.1 [M+H]⁺.
  • HPLC: Use reverse-phase C18 columns with acetonitrile/water (70:30) for purity analysis (>95%).
    Contradictions in tautomeric forms (e.g., keto-enol) require variable-temperature NMR to resolve dynamic equilibria .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence reactivity in cross-coupling reactions?

Methodological Answer: The 4-methyl group sterically hinders electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr) at the 1-position. For Suzuki-Miyaura couplings, bromination at the 5-position (using NBS) enhances reactivity with aryl boronic acids. Kinetic studies using DFT calculations can predict regioselectivity in Pd-catalyzed reactions .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELXL improve refinement?

Methodological Answer: The compound’s low melting point and tendency to form twin crystals complicate single-crystal X-ray diffraction. SHELXL’s TWIN/BASF commands enable refinement of twinned data, while hydrogen-bonding networks (N—H⋯O interactions) are modeled using restraints for thermal displacement parameters. High-resolution data (d < 0.8 Å) improve R-factor convergence (<5%) .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves (10 nM–100 μM).
  • Cellular Uptake Studies: Radiolabel the acetone moiety with ¹⁴C and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting.
  • SAR Analysis: Synthesize analogs with varied substituents (e.g., 4-fluoro, 4-nitro) to correlate electronic effects with bioactivity .

Q. How can contradictions in NMR data due to tautomerism be resolved?

Methodological Answer: Variable-temperature ¹H NMR (VT-NMR) at −40°C to 80°C in DMSO-d₆ slows tautomeric exchange, revealing distinct keto (δ 2.1 ppm, singlet) and enol (δ 5.3 ppm, broad) forms. DFT calculations (B3LYP/6-311+G(d,p)) predict relative stability, with the keto form favored by ~3 kcal/mol in the gas phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methyl-1H-pyrazol-1-yl)acetone
Reactant of Route 2
Reactant of Route 2
1-(4-methyl-1H-pyrazol-1-yl)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.